LogP and Fraction sp³ Comparison Against the Unsubstituted Triazole Analog
Relative to the unsubstituted analog 1-(1H-1,2,4-triazol-3-yl)cyclopentan-1-amine (CAS 1248449-50-4), the 4,5-dimethyl substitution on the target compound increases both lipophilicity and three-dimensional character. The target compound has a calculated LogP of 0.02 and an Fsp³ of 0.78 . The unsubstituted analog (C₇H₁₂N₄, MW 152.20) lacks the two methyl groups, resulting in lower lipophilicity (predicted LogP approximately −0.5 to −0.3 based on the removal of two aliphatic carbons) and a lower Fsp³ (estimated ~0.71), making it less suitable for targets requiring moderate passive permeability or occupancy of lipophilic enzyme pockets .
| Evidence Dimension | Lipophilicity (LogP) and fraction sp³ (Fsp³) |
|---|---|
| Target Compound Data | LogP = 0.02; Fsp³ = 0.78 |
| Comparator Or Baseline | 1-(1H-1,2,4-triazol-3-yl)cyclopentan-1-amine: Predicted LogP ~ −0.4; Fsp³ ~ 0.71 (estimated from molecular formula C₇H₁₂N₄ vs. C₉H₁₆N₄) |
| Quantified Difference | ΔLogP ≈ +0.4; ΔFsp³ ≈ +0.07 |
| Conditions | Calculated values from canonical SMILES using standard cheminformatics algorithms; Fsp³ = (number of sp³ hybridized carbons) / (total number of carbons) |
Why This Matters
Higher LogP and Fsp³ values make this compound more suitable for medicinal chemistry campaigns targeting lipophilic binding sites or requiring enhanced passive membrane permeability, while the unsubstituted analog may be preferred only for solubility-driven fragment screens.
